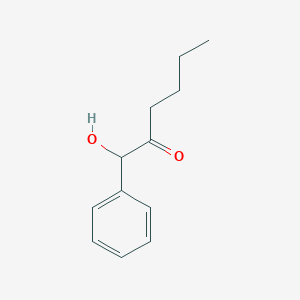

2-Hexanone, 1-hydroxy-1-phenyl-

Description

Contextualization within the Field of Substituted Ketones

Substituted ketones are a broad class of organic compounds characterized by a ketone functional group with one or more hydrogen atoms on the alkyl chains replaced by other functional groups. thieme-connect.de These substituents dramatically influence the ketone's physical and chemical properties. α-hydroxy ketones, also known as acyloins, are a prime example. The presence of a hydroxyl group on the carbon adjacent to the carbonyl group introduces the potential for hydrogen bonding, alters the molecule's polarity, and creates a new reactive center. researchgate.net

This substitution is pivotal, as it differentiates α-hydroxy ketones from simple ketones by enabling specific reactions and applications, particularly in photochemistry and polymer science. psu.edu The general structure R-CO-C(OH)-R' allows for vast structural diversity, with the R groups being alkyl or aryl, leading to a wide range of physical and chemical properties. google.com

Significance of the α-Hydroxy Ketone Moiety in Advanced Materials and Synthesis

The α-hydroxy ketone moiety is a cornerstone functional group, particularly in the formulation of photoinitiators for free-radical polymerization. psu.edu Upon exposure to ultraviolet (UV) light, these molecules undergo a characteristic Norrish Type I cleavage, a homolytic bond scission at the carbon-carbon bond between the carbonyl group and the α-carbon. researchgate.net This process generates two distinct radical species that can initiate the polymerization of monomers, such as acrylates, to form cross-linked polymer networks or coatings. psu.edunih.gov

This photocleavage is highly efficient and can occur on extremely fast timescales (picoseconds), making α-hydroxy ketones ideal for rapid curing applications in inks, adhesives, and coatings. acs.org The efficiency of this process is influenced by the substituents on the molecule. For instance, derivatives of 2-hydroxy-2-methyl-1-phenyl propanone are widely used as model photoinitiators to study these reactions. psu.eduacs.org

Beyond photopolymerization, α-hydroxy ketones are valuable synthetic intermediates. nih.gov They are key building blocks for preparing other important structures like diols and amino alcohols. nih.gov Their synthesis is a significant focus in organic chemistry, with numerous methods developed, including the oxidation of ketones, the reduction of 1,2-diketones, and biocatalytic approaches. organic-chemistry.orgrsc.orgthieme-connect.de

Overview of Academic Research on 2-Hexanone, 1-hydroxy-1-phenyl- and Analogous Compounds

While direct academic studies on 2-Hexanone, 1-hydroxy-1-phenyl- are not widely published, extensive research exists on analogous α-hydroxy ketones, which provides a strong framework for understanding its potential behavior. Much of this research focuses on their role as photoinitiators. rsc.org

For example, studies on compounds like 1-hydroxycyclohexyl phenyl ketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propan-1-one (Irgacure 1173) are prevalent. rsc.orgtdpctw.com Research has shown that upon UV irradiation, these compounds cleave to form a benzoyl radical and a ketyl radical. nih.gov The reactivity and fate of these radicals are crucial for the initiation of polymerization.

Time-resolved laser flash spectroscopy is a key technique used to investigate the photochemistry of these compounds, revealing the nature of their excited triplet states and the kinetics of the α-cleavage. psu.eduacs.org Research has demonstrated that substituents on the phenyl ring can significantly alter the photochemical properties by changing the nature of the lowest triplet state from n,π* to π,π*, which in turn affects the efficiency of the cleavage process. psu.eduresearchgate.net

Furthermore, to enhance properties like water solubility or reduce migration in cured materials, α-hydroxy ketones have been chemically modified. For instance, they have been attached to diallyl amine to create cyclopolymerizable and polymeric photoinitiators, improving their stability in the final product. rsc.org

Compound Data

Below is a table of compounds mentioned in this article, along with their key identifiers.

| Common Name/Systematic Name | CAS Number | Molecular Formula |

| 2-Hexanone, 1-hydroxy-1-phenyl- | 89393-04-4 nih.gov | C₁₂H₁₆O₂ nih.gov |

| 1-Hydroxycyclohexyl phenyl ketone | 947-19-3 rsc.org | C₁₃H₁₆O₂ |

| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | 7473-98-5 tdpctw.com | C₁₀H₁₂O₂ tdpctw.com |

| Benzoin | 119-53-9 uni-duesseldorf.de | C₁₄H₁₂O₂ |

| 1-Phenyl-2-hexanone | 25870-62-6 nih.gov | C₁₂H₁₆O nih.gov |

Structure

3D Structure

Properties

CAS No. |

89393-04-4 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-hydroxy-1-phenylhexan-2-one |

InChI |

InChI=1S/C12H16O2/c1-2-3-9-11(13)12(14)10-7-5-4-6-8-10/h4-8,12,14H,2-3,9H2,1H3 |

InChI Key |

JQRKQXRFROSYBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Analysis of 2 Hexanone, 1 Hydroxy 1 Phenyl

Spectroscopic Characterization Methodologies

Spectroscopic techniques are foundational in the structural analysis of organic molecules. For a molecule like 2-Hexanone, 1-hydroxy-1-phenyl-, a combination of vibrational and nuclear magnetic resonance spectroscopy provides a comprehensive understanding of its molecular framework.

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. nist.gov These methods serve as a powerful tool for identifying functional groups and exploring conformational isomers. nist.gov The vibrational spectrum provides a unique molecular "fingerprint," revealing key structural features. nist.gov

The most prominent features in the IR spectrum of 2-Hexanone, 1-hydroxy-1-phenyl- are the stretching vibrations of the hydroxyl (O-H) and carbonyl (C=O) groups.

Hydroxyl (O-H) Stretching: The O-H group is expected to produce a strong, broad absorption band in the region of 3200–3600 cm⁻¹. The broadening of this peak is a direct result of intermolecular hydrogen bonding between molecules. In a non-polar, dilute solution, a sharper, less intense peak may appear around 3600 cm⁻¹, indicating the presence of free, non-hydrogen-bonded hydroxyl groups.

Carbonyl (C=O) Stretching: The carbonyl group of a saturated aliphatic ketone typically absorbs strongly around 1715 cm⁻¹. orgchemboulder.comlibretexts.org For 2-Hexanone, 1-hydroxy-1-phenyl-, this frequency may be slightly altered. The presence of the adjacent hydroxyl group can lead to intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, which tends to lower the C=O stretching frequency by weakening the double bond. This shift provides insight into the molecule's preferred conformation. The phenyl group, being on the α-carbon, does not directly conjugate with the carbonyl group, so its electronic effect on the C=O frequency is expected to be minimal compared to α,β-unsaturated ketones where the absorption is shifted to 1685-1666 cm⁻¹. orgchemboulder.comlibretexts.org

Table 1: Predicted Principal Infrared Absorption Frequencies

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch, H-bonded | 3200–3500 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3000–3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850–3000 | Medium-Strong |

| C=O (Ketone) | Stretch | ~1710 | Strong |

Infrared spectroscopy is a valuable tool for studying the conformational isomers of α-hydroxy ketones. rsc.org The relative orientation of the hydroxyl and carbonyl groups is influenced by a delicate balance of steric hindrance and intramolecular hydrogen bonding.

In 2-Hexanone, 1-hydroxy-1-phenyl-, a conformation that allows for an intramolecular hydrogen bond between the -OH proton and the C=O oxygen is often energetically favored. This interaction would be observable in the IR spectrum. In a dilute solution of a non-polar solvent, two distinct O-H stretching bands might be visible: a sharp peak for the "free" hydroxyl and a broader, lower-frequency peak for the hydrogen-bonded hydroxyl. The relative intensities of these bands can provide information about the equilibrium between different conformers. The existence of such hydrogen bonding stabilizes a specific spatial arrangement of the molecule. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity of atoms, their spatial relationships, and the electronic environment of the nuclei.

By analyzing the chemical shifts, coupling constants, and integration of signals in the ¹H and ¹³C NMR spectra, a complete structural assignment of 2-Hexanone, 1-hydroxy-1-phenyl- can be achieved.

¹H NMR Spectrum: The proton NMR spectrum would show distinct signals for the phenyl group protons (typically in the 7.2-7.5 ppm range), the methine proton attached to the carbon bearing the hydroxyl and phenyl groups (-CH(OH)Ph), the protons on the butyl chain, and the hydroxyl proton itself. The methine proton would likely appear as a singlet or a doublet around 5.0 ppm, shifted downfield due to the deshielding effects of the adjacent phenyl ring, hydroxyl group, and carbonyl group. The hydroxyl proton signal can be broad and its chemical shift is highly variable depending on concentration and solvent. The protons on the carbon adjacent to the carbonyl (the α-protons of the hexanone moiety) are expected around 2.2-2.6 ppm. libretexts.org

¹³C NMR Spectrum: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon in the highly deshielded region of 200-210 ppm. libretexts.org The carbon atom attached to the hydroxyl group and phenyl ring would appear around 70-80 ppm. The aromatic carbons of the phenyl ring would resonate in the 125-140 ppm region. The remaining aliphatic carbons of the butyl chain would appear at higher fields (10-40 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl-H | Multiplet | 7.2–7.5 |

| -CH(OH)- | Singlet | ~5.0 |

| -CH₂- (next to C=O) | Triplet | 2.2–2.6 |

| -CH₂-CH₂-CH₃ | Multiplets | 1.1–1.7 |

| -CH₃ | Triplet | ~0.9 |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 200–210 |

| Phenyl C (quaternary) | 135–140 |

| Phenyl CH | 125–130 |

| C(OH) | 70–80 |

| -CH₂- (next to C=O) | 35–45 |

| -CH₂-CH₂-CH₃ | 10–30 |

Stereochemistry: The C1 carbon (the carbon bearing the hydroxyl and phenyl groups) is a chiral center. Therefore, 2-Hexanone, 1-hydroxy-1-phenyl- exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or derivatization with a chiral agent (like Mosher's acid) to form diastereomers would allow for their differentiation and the determination of enantiomeric excess. researchgate.net

Tautomerism: Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomers. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert. libretexts.org The equilibrium typically favors the more stable keto form. libretexts.org For 2-Hexanone, 1-hydroxy-1-phenyl-, two different enol forms are possible due to the presence of α-hydrogens on both sides of the carbonyl group. The formation of an enol involves the migration of a proton from an α-carbon to the carbonyl oxygen, creating a carbon-carbon double bond and a hydroxyl group (an enol). fiveable.me The stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com The presence of these minor enol tautomers could potentially be detected by NMR, for instance, through deuterium exchange experiments where the α-protons would be slowly replaced by deuterium in the presence of D₂O.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of organic compounds through the analysis of their fragmentation patterns. For 2-Hexanone, 1-hydroxy-1-phenyl-, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of α-hydroxy ketones like 2-Hexanone, 1-hydroxy-1-phenyl- is characterized by specific cleavage pathways. libretexts.org A predominant fragmentation mechanism is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org This process is favorable as it leads to the formation of a resonance-stabilized acylium ion.

In the case of 2-Hexanone, 1-hydroxy-1-phenyl-, two primary α-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the carbon bearing the hydroxyl and phenyl groups.

Cleavage between the carbonyl carbon and the butyl group.

The mass spectrum of 2-hexanone, a related compound, shows a characteristic McLafferty fragment at m/z = 58 and a base peak from alpha cleavage at m/z = 43. libretexts.org For 2-Hexanone, 1-hydroxy-1-phenyl-, the fragmentation would be expected to yield characteristic ions. The cleavage of the bond between the carbonyl group and the butyl chain would result in a significant peak. Another major fragmentation pathway for compounds with a hydroxyl group is the loss of a water molecule.

| Fragment Ion Structure | Predicted m/z | Fragmentation Pathway |

|---|---|---|

| [C₆H₅CH(OH)]⁺ | 107 | α-cleavage |

| [C₄H₉CO]⁺ | 85 | α-cleavage |

| [C₆H₅CO]⁺ | 105 | α-cleavage with rearrangement |

| [M-H₂O]⁺ | 174 | Dehydration |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 2-Hexanone, 1-hydroxy-1-phenyl- is expected to show absorptions characteristic of both the phenyl group and the carbonyl group. Saturated ketones typically exhibit a weak absorption band around 280 nm, which is attributed to the n→π* transition of the carbonyl group. kvmwai.edu.in

The presence of a phenyl group conjugated with the carbonyl group, as seen in related structures like benzoin, significantly influences the UV-Vis spectrum. chemicalforums.com For benzoin, absorption bands are observed around 210 nm and 247 nm. chemicalforums.com The band at 247 nm is attributed to the π→π* transition of the phenyl ketone group where the carbonyl is conjugated with the benzene ring. chemicalforums.com Benzene and its derivatives typically show two absorption bands, the E-band and the B-band, in the 200-320 nm region, with their exact positions being solvent-dependent. chemicalforums.com

For 2-Hexanone, 1-hydroxy-1-phenyl-, the following electronic transitions are anticipated:

A weak n→π* transition associated with the carbonyl group.

Stronger π→π* transitions associated with the aromatic phenyl ring.

The conjugation of the carbonyl group with the phenyl ring is expected to cause a bathochromic (red) shift in the π→π* transition compared to non-conjugated systems. The solvatochromism, or the shift in absorption bands with solvent polarity, of n→π* transitions in ketones has been studied, revealing a blue shift in hydrogen-bonding solvents. rsc.org

| Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~280 | n→π | Carbonyl (C=O) |

| ~240-250 | π→π | Phenyl Ketone |

| ~200-220 | π→π* | Phenyl |

Computational Chemistry Approaches for Structure and Reactivity

Computational chemistry provides powerful tools for investigating the molecular structure, properties, and reactivity of chemical compounds, offering insights that complement experimental data.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are widely used to determine the optimized molecular geometry and electronic structure of molecules. nih.gov For compounds like 2-Hexanone, 1-hydroxy-1-phenyl-, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. mdpi.com

DFT methods, particularly with functionals like B3LYP, are commonly employed to study the molecular characteristics of similar compounds. mdpi.com These calculations can also provide information about the electronic properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential. A computational analysis of the related 1-hydroxycyclohexyl phenyl ketone using DFT has been performed to understand its molecular structure and chemical reactivity. chemrxiv.orgresearchgate.net

The flexibility of the acyclic chain in 2-Hexanone, 1-hydroxy-1-phenyl- allows for multiple conformations. Conformational analysis is crucial for understanding the molecule's preferred shapes and their relative energies. rsc.org Studies on α-hydroxy ketones have shown that the torsional preferences around the hydroxyl and keto functional groups can be investigated through computational energy analysis. rsc.org

For acyclic ketones, certain conformations are preferred to allow for stabilizing interactions like hyperconjugation. imperial.ac.uk The interplay between intramolecular conformational preferences and intermolecular interaction energies can be understood by estimating lattice cohesive energies. rsc.org

Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. arxiv.org DFT calculations are frequently used for this purpose, and the predicted frequencies are often scaled to better match experimental data. nih.gov

For 2-Hexanone, 1-hydroxy-1-phenyl-, the predicted vibrational spectrum would show characteristic frequencies for the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, C-H stretches of the alkyl and aromatic parts, and various bending and skeletal vibrations. The calculated C=O stretching frequency for aromatic ketones is typically lower than that for saturated ketones due to conjugation. spectroscopyonline.com The accuracy of these predictions can be benchmarked against experimental spectra, and different theoretical methods can be evaluated for their performance. acs.org

Modeling of Reaction Mechanisms and Excited State Dynamics

Computational chemistry is instrumental in modeling chemical reaction mechanisms and understanding the behavior of molecules in their excited states. For ketones, photochemical reactions such as the Norrish Type I and Type II processes are of significant interest. kvmwai.edu.in

The Norrish Type I reaction involves the α-cleavage of the bond adjacent to the carbonyl group upon photoexcitation. kvmwai.edu.in Modeling this process for 2-Hexanone, 1-hydroxy-1-phenyl- would involve calculating the potential energy surfaces of the singlet and triplet excited states to identify the reaction pathways and transition states. uci.edu The initial excitation is typically to the S1 state (an nπ* state), which can then undergo intersystem crossing to the triplet state. uci.edu

The excited-state dynamics of phenyl-substituted compounds have been studied to understand processes like photoisomerization and energy dissipation. ucla.edursc.org For 2-Hexanone, 1-hydroxy-1-phenyl-, computational modeling could explore the lifetimes of its excited states and the competition between different photochemical and photophysical decay channels. This can involve tracking the evolution of the molecule's geometry and electronic structure immediately following photoexcitation. nih.gov

Applications in Advanced Materials Science and Organic Synthetic Chemistry

Photoinitiator Systems in Polymerization Technologies

As a member of the α-hydroxy phenyl ketone family, 2-Hexanone, 1-hydroxy-1-phenyl- plays a crucial role as a photoinitiator. Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization reactions. This characteristic is fundamental to various modern material processing techniques.

α-Hydroxy phenyl ketones are classified as Type I photoinitiators, meaning they undergo unimolecular bond cleavage upon excitation by UV radiation to produce free radicals. The generally accepted mechanism involves the following steps:

Light Absorption: The ketone group in the α-hydroxy phenyl ketone molecule absorbs UV light, promoting it to an excited singlet state.

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable triplet state.

α-Cleavage: The key step is the Norrish Type I cleavage of the bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl group. This fragmentation generates two distinct radical species: a benzoyl radical and a hydroxyalkyl radical. researchgate.net

Time-resolved laser flash spectroscopy studies on derivatives of 2-hydroxy-2-methyl-1-phenyl propanone, a model α-hydroxy ketone, have provided detailed insights into this process. acs.org The efficiency and rate of α-cleavage are influenced by the substituents on the phenyl ring. For instance, electron-donating groups can affect the nature of the lowest triplet state, thereby influencing the cleavage process. acs.org Alkylation of the hydroxyl group has been shown to promote rapid α-cleavage, occurring on a picosecond timescale. acs.org

The general reaction can be depicted as:

Both the benzoyl and hydroxyalkyl radicals are capable of initiating the polymerization of unsaturated monomers, such as acrylates. nih.gov

The ability of α-hydroxy phenyl ketones to efficiently generate radicals upon UV exposure makes them indispensable in UV-curing applications. This technology offers significant advantages, including high curing speeds, low energy consumption, and reduced emission of volatile organic compounds (VOCs). nih.govsphinxsai.com

Coatings: UV-curable coatings based on acrylates are widely used for wood, metal, paper, and plastics. uvabsorber.comsellchems.com Photoinitiators like 2-hydroxy-2-methyl-1-phenylpropanone (a close analog of the subject compound) are favored for their non-yellowing properties, making them suitable for clear coats that require long-term sunlight exposure resistance. uvabsorber.comsellchems.com

Inks: In the printing industry, UV-curable inks offer rapid drying and excellent adhesion to various substrates. made-in-china.com The photoinitiator is a critical component of these ink formulations.

3D-Printing (Stereolithography): In vat polymerization 3D printing techniques, a liquid photopolymer resin is selectively cured layer-by-layer by a UV light source. α-Hydroxy phenyl ketones are commonly employed as the photoinitiator in these resins to facilitate the rapid solidification of the material. nih.gov

Adhesives: UV-curable adhesives benefit from the on-demand curing capabilities provided by photoinitiators, allowing for precise bonding and assembly processes. made-in-china.com

The development of macromolecular and multi-functional photoinitiators based on the α-hydroxy ketone structure is an active area of research. These advanced photoinitiators aim to reduce migration of the initiator and its byproducts from the cured material, which is particularly important for applications like food packaging. nih.govresearchgate.netuvabsorber.com

The kinetics of photopolymerization are critical for optimizing curing processes and achieving desired material properties. Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique used to monitor the disappearance of the monomer's reactive double bonds, thereby determining the rate and degree of conversion. researchgate.netresearchgate.net

Kinetic studies have shown that the rate of polymerization is influenced by several factors, including:

Photoinitiator Concentration: The concentration of the photoinitiator affects the number of initiating radicals generated.

Light Intensity: Higher light intensity generally leads to a faster rate of polymerization.

Monomer and Oligomer Composition: The type and functionality of the monomers and oligomers in the formulation influence the viscosity and reactivity of the system. sphinxsai.com

For example, studies on UV-curable formulations have investigated how different diluents and their functionalities impact the kinetics of photopolymerization and the final properties of the cured films, such as hardness and gel content. sphinxsai.comresearchgate.net Furthermore, research has demonstrated that the structure of the photoinitiator itself can significantly impact the curing efficiency. Novel trifunctional photoinitiators based on α-hydroxy ketones have shown enhanced photoinitiating activity compared to their commercial monofunctional counterparts. nih.gov

Role as Chiral Building Blocks and Intermediates in Organic Synthesis

The presence of a chiral center at the carbon atom bearing both the hydroxyl and phenyl groups makes 1-hydroxy-1-phenyl-2-hexanone a valuable chiral building block in asymmetric synthesis.

Chiral α-hydroxy ketones are important intermediates for the synthesis of a wide range of more complex, enantiomerically pure molecules. The hydroxyl and ketone functionalities offer multiple reaction sites for further chemical transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. These transformations can be carried out with high stereocontrol, allowing for the synthesis of specific stereoisomers of the target molecules. This is of particular importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry.

The synthesis of flavor and fragrance compounds often relies on the construction of specific molecular architectures that elicit a particular olfactory or gustatory response. doingsts.comnih.gov Ketones and their derivatives are a significant class of compounds used in the flavor and fragrance industry. perfumerflavorist.com

For instance, the enzymatic reduction of prochiral ketones is a well-established method for producing chiral alcohols, which are valuable fragrance components. Biocatalytic approaches using enzymes like alcohol dehydrogenases can convert ketones into their corresponding alcohols with high enantioselectivity. researchgate.net While direct evidence for the use of 2-Hexanone, 1-hydroxy-1-phenyl- in this specific context is not prevalent in the provided search results, its structural motif is relevant to the synthesis of fragrant compounds. The related compound, p-hydroxy phenyl butanone, is known as raspberry ketone and is a key aroma chemical. perfumerflavorist.com The synthesis of such molecules often involves transformations of aromatic ketones.

Furthermore, certain 2-hydroxyphenyl ketones are themselves used as fragrance or flavoring components. google.com The synthesis of these compounds can be achieved through methods like the Fries rearrangement of phenyl esters. google.com The structural similarity of 2-Hexanone, 1-hydroxy-1-phenyl- to these classes of compounds suggests its potential as a precursor or intermediate in the synthesis of novel flavor and fragrance ingredients.

Interactions with Biological Systems (Focus on Chemical Building Block Use)

Enzyme Interactions and Metabolic Pathway Studies in Chemical Research

The chemical structure of 1-hydroxy-1-phenylhexan-2-one makes it a compelling substrate for studying enzyme-catalyzed reactions and metabolic pathways. The field of biocatalysis often employs enzymes for stereoselective transformations, which are difficult to achieve through conventional chemical methods.

The enzymatic reduction of ketones is a well-established and efficient method for producing enantiomerically pure alcohols, which are valuable chiral building blocks for the pharmaceutical industry. researchgate.net Alcohol dehydrogenases (ADHs), for instance, are a class of enzymes that catalyze the reversible reduction of ketones to secondary alcohols. While direct studies on the enzymatic reduction of 1-hydroxy-1-phenylhexan-2-one are limited, research on analogous compounds like hydroxyacetophenones demonstrates the principle. The enantioselective reduction of various hydroxyacetophenones has been successfully carried out using (R)- and (S)-selective alcohol dehydrogenases, yielding chiral alcohols with high enantiomeric excess. researchgate.net It is therefore highly probable that 1-hydroxy-1-phenylhexan-2-one could serve as a substrate for such enzymes to produce specific stereoisomers of 1-phenylhexane-1,2-diol.

Furthermore, compounds like 1-hydroxy-1-phenylhexan-2-one can be used as probes to investigate metabolic pathways. The metabolism of foreign compounds (xenobiotics) is a critical area of study in toxicology and drug development. Cytochrome P450 enzymes (CYPs) are a major family of enzymes involved in the oxidative metabolism of a wide range of substances. nih.gov Studies on the metabolism of nitro-polycyclic aromatic hydrocarbons, for example, show that CYPs can catalyze hydroxylation and epoxidation reactions. nih.gov By introducing a compound like 1-hydroxy-1-phenylhexan-2-one into a biological system or an in vitro model containing metabolic enzymes, researchers can study the resulting metabolites. This can provide insights into the substrate specificity of different enzyme isoforms and the chemical transformations that occur within a given metabolic pathway. The identification of metabolites would help to elucidate the metabolic fate of α-hydroxy ketones and contribute to a broader understanding of xenobiotic metabolism.

Future Research Directions and Emerging Challenges in the Study of 2 Hexanone, 1 Hydroxy 1 Phenyl

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of alpha-hydroxy ketones often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. A key challenge and a major research focus is the development of more efficient and environmentally benign synthetic pathways to 2-Hexanone, 1-hydroxy-1-phenyl-.

Future research in this area is expected to concentrate on:

Catalytic Systems: Exploring novel catalysts, such as titanium silicate (B1173343) molecular sieves, that can promote the desired transformations with high selectivity and yield under mild reaction conditions. rsc.org The use of heterogeneous catalysts is particularly attractive as they can be easily separated and recycled, aligning with the principles of green chemistry. chemijournal.comresearchgate.net

One-Pot Syntheses: Designing synthetic strategies that combine multiple reaction steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent usage and waste generation. dokumen.pub Patents related to the synthesis of similar compounds, like 1-hydroxycyclohexyl phenyl ketone, highlight the industrial interest in streamlined processes. google.comgoogle.com

Alternative Starting Materials: Investigating the use of renewable feedstocks and less toxic starting materials to replace traditional petroleum-based precursors. This approach contributes to a more sustainable chemical industry.

Exploration of Advanced Photoinitiator Architectures and Performance

2-Hexanone, 1-hydroxy-1-phenyl- is recognized for its potential as a photoinitiator, a compound that can initiate polymerization reactions upon exposure to light. Future research will aim to enhance its performance by modifying its molecular structure and incorporating it into more complex systems.

Key areas of exploration include:

Structural Modifications: Systematically altering the chemical structure of 2-Hexanone, 1-hydroxy-1-phenyl- to fine-tune its absorption characteristics, initiation efficiency, and reactivity. This could involve introducing different functional groups to the phenyl ring or the alkyl chain.

Dendritic and Polymeric Photoinitiators: Incorporating the 2-Hexanone, 1-hydroxy-1-phenyl- moiety into dendritic or polymeric architectures. This can lead to photoinitiators with higher initiation efficiency, reduced migration, and improved compatibility with different polymer matrices.

Deeper Mechanistic Insights into Complex Photoreactions

A thorough understanding of the photochemical and photophysical processes that 2-Hexanone, 1-hydroxy-1-phenyl- undergoes upon light absorption is crucial for optimizing its performance. While the basic Norrish Type I cleavage is a known pathway for alpha-hydroxy ketones, a more detailed picture is needed.

Future research will likely involve:

Time-Resolved Spectroscopy: Employing advanced spectroscopic techniques, such as laser flash photolysis, to identify and characterize the transient reactive species (e.g., free radicals) generated during the photoreaction.

Product Analysis: Conducting detailed analysis of the photoproducts formed under various conditions to elucidate the different reaction pathways and their quantum yields.

Influence of the Medium: Investigating how the solvent, polymer matrix, and presence of other additives affect the photoreaction mechanism and the efficiency of initiation.

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental work offers a powerful approach to accelerate the discovery and optimization of new materials. nih.govscience.gov This integrated strategy is highly relevant to the future study of 2-Hexanone, 1-hydroxy-1-phenyl-.

Future research will benefit from:

Quantum Chemical Calculations: Using computational methods to predict the electronic structure, absorption spectra, and photochemical reactivity of 2-Hexanone, 1-hydroxy-1-phenyl- and its derivatives. mdpi.com This can guide the design of new photoinitiators with desired properties.

Molecular Modeling: Simulating the behavior of the photoinitiator within a polymer matrix to understand factors such as diffusion, solubility, and interaction with other components of the formulation.

Iterative Design-Synthesize-Test Cycles: Employing a feedback loop where computational predictions guide the synthesis of new candidate molecules, which are then experimentally tested. nih.gov The experimental results, in turn, are used to refine and improve the computational models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.